molecular formula C10H9ClF3NO B2853509 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 572881-42-6

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2853509
CAS No.: 572881-42-6
M. Wt: 251.63
InChI Key: FPRVGJQLWPFYOU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C₁₀H₉ClF₃NO and a molecular weight of 251.63 g/mol . This compound belongs to the class of organic chemicals known as anilides and incorporates both chloro and trifluoromethyl functional groups, which are of significant interest in medicinal chemistry and agrochemical research . Compounds with structural similarities, particularly those featuring a propanamide backbone linked to a phenyl ring with a trifluoromethyl group, have been investigated for their potential biological activities. Some related chloro-propanamide derivatives have shown promise in antibacterial research, with one closely related compound identified as an inhibitor of D-alanine--D-alanine ligase (Ddl), a key enzyme in bacterial cell wall biosynthesis . This suggests potential research applications for this compound in developing novel antimicrobial agents. The presence of the trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability and membrane permeability . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, as it may be hazardous.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRVGJQLWPFYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572881-42-6
Record name 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
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Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • The compound serves as an intermediate in synthesizing various organic compounds, participating in nucleophilic substitution and coupling reactions, which are critical for developing new materials and pharmaceuticals.

Biology

  • Biological Activity Studies :
    • Research indicates that this compound may exhibit antimicrobial properties. It has been shown to inhibit D-alanine:D-alanine ligase, an enzyme vital for bacterial cell wall synthesis, leading to bacterial cell death .
  • Anticancer Activity :
    • Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents. For example, related compounds have shown IC50 values in the micromolar range against breast (MCF-7), colon (HCT-116), and leukemia cells.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of D-alanine:D-alanine ligase in bacterial strains, suggesting potential as an antibiotic agent.
Study BChemical ReactivityExplored the compound's behavior in nucleophilic substitution reactions, highlighting its versatility in organic synthesis.
Study CPharmacokineticsEvaluated ADME properties to assess bioavailability for potential therapeutic uses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of propanamide derivatives are highly influenced by substituents on the aromatic ring and the propanamide backbone. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide -Cl on propanamide; -CF₃ on phenyl C₁₂H₁₃ClF₃NO Intermediate for pharmaceuticals; potential receptor modulation
2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide Additional -Cl on phenyl ring (ortho to -CF₃) C₁₀H₇Cl₂F₃NO Enhanced lipophilicity; used in drug discovery (e.g., Santa Cruz Biotechnology, $208/g)
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Benzoxazine ring fused to propanamide C₁₈H₁₅F₃N₂O₃ Dopamine D₂ receptor antagonist (yield: 38%); white solid, ACN-purified
2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide -CH₃ groups on propanamide (no Cl) C₁₂H₁₄F₃NO Reduced steric hindrance; molecular weight 245.24 g/mol
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide Multiple -F atoms on phenyl; enhanced electron-withdrawing effects C₁₀H₅ClF₇NO High fluorination improves metabolic stability; suppliers: MolPort, AKOS

Physicochemical and Spectroscopic Properties

  • NMR Data : All analogs show distinct ¹H/¹³C NMR shifts. For example, the trifluoromethyl group in the target compound causes deshielding at δ ~7.6 ppm (aromatic protons) .
  • HRMS : Used to confirm molecular weights within ±2 ppm error .
  • Melting Points : Most analogs are crystalline solids; fluorinated derivatives (e.g., tetrafluoro analogs) exhibit higher melting points due to increased symmetry .

Biological Activity

2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article presents a comprehensive review of its biological activities, including antifungal, anticancer, and analgesic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated amide with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The presence of halogen substituents often contributes to increased binding affinity to biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, a related compound, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, exhibited significant antifungal activity against various fungal pathogens such as Botrytis cinerea and Fusarium oxysporum.

CompoundTarget FungiActivity (IC50)
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideColletotrichum acutatum48 h: Effective
Phomopsis viticola144 h: Effective

The study indicated that the trifluoromethyl group plays a critical role in enhancing the bioactivity through improved interactions with fungal cell membranes .

Anticancer Activity

The anticancer potential of related compounds has been explored in various studies. For example, certain derivatives have shown efficacy against breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects by increasing the compounds' reactivity towards cellular targets.

CompoundCancer Cell LineActivity (IC50)
Related Amide DerivativeMCF-7IC50: 10 μM

These findings suggest that modifications in the structure can lead to significant variations in anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimized therapeutic agents .

Analgesic Activity

In addition to antifungal and anticancer properties, some derivatives of propanamides have been identified as potent TRPV1 antagonists. TRPV1 receptors are known for their role in pain perception. Compounds exhibiting high binding affinity to these receptors can provide analgesic effects.

CompoundTRPV1 Binding Affinity (Ki)Analgesic Model
This compoundKi: 0.2 nMFormalin Pain Model

Studies demonstrated that these compounds could effectively antagonize capsaicin-induced pain responses, suggesting their potential utility in pain management therapies .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal metabolism or cancer cell proliferation.
  • Receptor Modulation : By interacting with TRPV1 receptors, it can modulate pain pathways.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and action.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several trifluoromethylphenyl amides against Colletotrichum species. The results indicated that structural modifications significantly influenced bioactivity.
  • Cancer Cell Line Testing : In vitro assays on MCF-7 cells revealed that specific substitutions on the propanamide backbone led to enhanced cytotoxicity compared to parent compounds.

Q & A

Q. What are the primary synthetic routes for 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-(trifluoromethyl)aniline with chlorinated propanoyl derivatives. Key steps include:

  • Acylation : Reacting 4-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in dichloromethane under inert conditions (N₂ atmosphere) to form the amide bond .
  • Catalysis : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Q. How is the compound’s structural integrity confirmed?

Methodological Answer: Structural validation employs:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: 1.74 Å) and torsion angles (e.g., C–C–N–C: 172.5°) .
  • NMR Spectroscopy : Key signals include δ 7.6–7.8 ppm (aromatic protons) and δ 1.5 ppm (methyl groups) .
  • IR Spectroscopy : Amide C=O stretch at 1680 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹ .

Q. What are the compound’s primary applications in chemical research?

Methodological Answer:

  • Building Block : Used to synthesize fluorinated analogs via nucleophilic substitution (e.g., replacing Cl with –OH or –SH) .
  • Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Material Science : Incorporated into polymers for enhanced thermal stability (TGA decomposition >300°C) .

Advanced Research Questions

Q. How can reaction yields be optimized despite steric hindrance from the trifluoromethyl group?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15% .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to shield reactive sites during acylation .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ determination via MTT assay) .
  • Structural Analogs : Test derivatives (e.g., 2-bromo or 2-methyl variants) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target enzymes .

Q. What advanced techniques characterize fluorination’s impact on biochemical activity?

Methodological Answer:

  • ¹⁹F NMR : Tracks fluorine environments (δ –60 to –65 ppm for CF₃) to correlate with activity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding entropy/enthalpy to receptors (e.g., androgen receptors) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms surface fluorination in material science applications .

Q. How to design experiments analyzing degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide at m/z 215.1) .
  • Kinetic Modeling : Calculate half-life (t₁/₂) under UV light (254 nm) using first-order kinetics .

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